2-cyano-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide
Overview
Description
Preparation Methods
The synthesis of 2-cyano-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
2-cyano-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the cyano group or other functional groups in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the cyano or sulfonamide groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-cyano-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in tumor cells, which often rely on anaerobic glycolysis. By inhibiting carbonic anhydrase IX, the compound disrupts the pH balance, leading to reduced tumor cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-cyano-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide include other benzenesulfonamide derivatives that also inhibit carbonic anhydrase IX. These compounds often have similar structures but may differ in their substituents, leading to variations in their inhibitory potency and selectivity . Some examples include:
- 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide
- 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide
These compounds highlight the structural diversity and potential for optimization in developing effective carbonic anhydrase IX inhibitors.
Properties
IUPAC Name |
2-cyano-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c19-13-15-4-1-2-7-17(15)26(23,24)20-16-6-3-5-14(12-16)18(22)21-8-10-25-11-9-21/h1-7,12,20H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJKUVZVXIDEMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.